molecular formula C19H13Cl2NO4 B14110210 1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14110210
M. Wt: 390.2 g/mol
InChI Key: GEFZHGGIOQRVSL-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3,4-dichlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.

    Addition of the hydroxyethyl group: This can be done through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Particularly nucleophilic substitution reactions involving the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its biological activity and potential as a drug candidate.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno-pyrrole derivatives.

    Other chlorinated aromatic compounds: Such as 1-(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydroquinoline derivatives.

Uniqueness

    Structural features: The presence of both the chromeno-pyrrole core and the 3,4-dichlorophenyl group.

    Biological activity: Unique interactions with molecular targets compared to similar compounds.

Properties

Molecular Formula

C19H13Cl2NO4

Molecular Weight

390.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C19H13Cl2NO4/c20-12-6-5-10(9-13(12)21)16-15-17(24)11-3-1-2-4-14(11)26-18(15)19(25)22(16)7-8-23/h1-6,9,16,23H,7-8H2

InChI Key

GEFZHGGIOQRVSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)Cl)Cl)CCO

Origin of Product

United States

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